molecular formula C7H8Br3N B13131439 5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide

5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide

Cat. No.: B13131439
M. Wt: 345.86 g/mol
InChI Key: BWADUZHXHZFWOC-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide is an organic compound with the molecular formula C7H7Br3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine atoms at the 5 and 2 positions, a bromomethyl group at the 2 position, and a methyl group at the 3 position of the pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide typically involves the bromination of 3-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions. One common method involves the reaction of 3-methylpyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of debrominated pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The presence of bromine atoms also makes the compound susceptible to oxidative and reductive transformations. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which activate the pyridine ring towards nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Similar in structure but contains an iodine atom instead of a bromomethyl group.

    5-Bromo-2-methylpyrimidine: Lacks the bromomethyl group but has a similar bromine substitution pattern.

    5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a bromomethyl group.

Uniqueness

5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds.

Properties

Molecular Formula

C7H8Br3N

Molecular Weight

345.86 g/mol

IUPAC Name

5-bromo-2-(bromomethyl)-3-methylpyridine;hydrobromide

InChI

InChI=1S/C7H7Br2N.BrH/c1-5-2-6(9)4-10-7(5)3-8;/h2,4H,3H2,1H3;1H

InChI Key

BWADUZHXHZFWOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CBr)Br.Br

Origin of Product

United States

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